2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in introducing the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of sustainability and versatility compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group using acidic conditions can yield the free amine, which can then be further functionalized to form various derivatives .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic transformations. The deprotection of the Boc group is typically achieved under acidic conditions, leading to the formation of the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2-(Allyloxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid: Another spirocyclic compound with an allyloxycarbonyl protecting group instead of the Boc group.
Uniqueness
The uniqueness of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid lies in its spirocyclic structure combined with the Boc protecting group, which provides both stability and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions while maintaining structural integrity makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(4-6-19-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSLZXEWMRGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228087-03-2 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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